Nervogenic acid

Overview

Description

Nervonic acid (NA) is a monounsaturated very long-chain fatty acid (VLCFA) that has been identified with critical biological functions in medical and health care for brain development and injury repair . It mainly exists in the white matter of human brains .

Synthesis Analysis

The biosynthesis of NA is considered to start from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are initially condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS). Heterologous expression of kcs gene from high NA producing species in plants and yeast has led to the synthesis of NA . The recent technological advance in metabolic engineering allows us to precisely engineer oleaginous microbes to develop high-content NA-producing strains .

Molecular Structure Analysis

The molecular formula of nervonic acid is C24H46O2, and the relative molecular mass is 366.6 . It is soluble in alcohol and other non-polar solvents, while insoluble in water .

Chemical Reactions Analysis

The biosynthetic pathway, natural sources, and metabolic engineering of NA are summarized in the literature . The strategies of metabolic engineering that could be adopted to modify oleaginous yeast to produce NA are discussed in detail .

Physical And Chemical Properties Analysis

Nervonic acid is a long-chain monounsaturated fatty acid. It is soluble in alcohol and other non-polar solvents, while insoluble in water .

Scientific Research Applications

Neurological Health and Repair

Nervonic acid is essential for the growth and maintenance of brain cells, optic nerve cells, and peripheral nerves. It has shown potential in repairing damaged nerve pathways and aiding in the regeneration of nerve cells, which could be beneficial in treating conditions like schizophrenia, psychosis, peroxisomal disorders, diabetes, alcoholism, and other neurological conditions .

Brain Development

As a long-chain monounsaturated fatty acid found in the white matter of the mammalian brain, nervonic acid plays a significant role in brain development. It is considered crucial for preventing and treating neurodegenerative diseases and nervous system disorders .

Anti-Aging Effects on Nerve Cells

Nervonic acid can improve the activity of nerve cells and delay aging by repairing damaged nerve cells .

Metabolic Engineering

Research has been conducted on the biosynthesis of nervonic acid through metabolic engineering, which could lead to more efficient production methods for medical and commercial applications .

Plant Oil Enrichment

There is interest in developing refined, nervonic acid-enriched plant oils as feedstocks for further studies on its biological functions and potential commercial applications .

Mechanism of Action

Target of Action

Nervonic acid (NA) is a major very long-chain monounsaturated fatty acid found in the white matter of mammalian brains . It plays a critical role in the treatment of psychotic disorders and neurological development . The primary targets of nervonic acid are the nerve cells in the brain, specifically the white matter and the myelin sheath of nerve fibers .

Mode of Action

Nervonic acid interacts with its targets by binding to sphingosine via amide bonds to form nervonyl sphingolipids . These sphingolipids are main components of the white matter of brains and myelin sheath of nerve fibers . The interaction of nervonic acid with these targets leads to changes in the structure and function of the nerve cells, which can have significant effects on neurological development and the treatment of psychotic disorders .

Biochemical Pathways

The biosynthesis of nervonic acid is considered to start from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into nervonic acid . These biochemical pathways lead to the production of nervonic acid, which can then interact with its targets to exert its effects .

Pharmacokinetics

It is known that when nervonic acid is ingested, it forms sphingolipids by binding to sphingosine via amide bonds . This suggests that nervonic acid can be absorbed and distributed throughout the body, where it can interact with its targets and exert its effects .

Result of Action

The interaction of nervonic acid with its targets leads to changes in the structure and function of the nerve cells . This can have significant effects on neurological development and the treatment of psychotic disorders . For example, reduced levels of nervonic acid may reflect the sub-optimal myelin status in individuals at a high risk of developing psychotic disorders . Therefore, the use of nervonic acid supplements has become an established method for the treatment of symptoms of several neurological disorders .

Action Environment

The action of nervonic acid can be influenced by various environmental factors. For example, the production of nervonic acid by microalgae and other microorganisms can be affected by factors such as temperature, light intensity, and nutrient availability . These factors can influence the biosynthesis of nervonic acid, and thus its availability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of nervonic acid .

Future Directions

The approaches to producing NA from the sources of plants or animals continue to pose challenges to meet increasing market demand, as they are generally associated with high costs, a lack of natural resources, a long life cycle, and low production efficiency . The recent technological advance in metabolic engineering allows us to precisely engineer oleaginous microbes to develop high-content NA-producing strains, which has the potential to provide a possible solution to produce NA on a commercial fermentation scale .

properties

IUPAC Name |

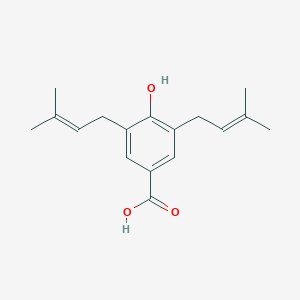

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-11(2)5-7-13-9-15(17(19)20)10-14(16(13)18)8-6-12(3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVOBJIOONAGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main structural features of nervogenic acid?

A: Nervogenic acid is a prenylated phenolic acid derivative. Its core structure consists of a para-hydroxybenzoic acid (PHBA) moiety with two prenyl (3-methyl-but-2-enyl) groups attached. [, , ]

Q2: What biological activities have been associated with nervogenic acid and its derivatives?

A2: Research suggests that nervogenic acid derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity: Nervogenic acid derivatives, such as nervosine VII isolated from Liparis nervosa, have demonstrated activity against bacteria like Staphylococcus aureus. [, ]

- Immunosuppressive Activity: Certain nervogenic acid derivatives have shown the ability to inhibit human T cell proliferation, suggesting potential immunosuppressive properties. []

- Antioxidant Activity: Studies on compounds isolated from Piper elongatum, including nervogenic acid, revealed significant antioxidant properties, even surpassing the activity of known antioxidants like α-tocopherol and butylated hydroxyanisole (BHA). [, ]

- Pro-coagulant Activity: A newly discovered nervogenic acid glycoside from Liparis nervosa displayed pro-coagulant activity, promoting platelet aggregation in vitro. []

- Anti-inflammatory Activity: Research on Houttuynia cordata led to the isolation of aristolactams, including one with a kurameric acid moiety (a glycoside of nervogenic acid), suggesting potential anti-inflammatory properties for these compounds. []

Q3: Have any structure-activity relationship (SAR) studies been conducted on nervogenic acid derivatives?

A3: While specific SAR studies focusing solely on nervogenic acid are limited in the provided research, some observations can be made:

- The presence and position of prenyl groups on the PHBA core seem to influence biological activity. For instance, the variation in prenylation patterns among oberoniamyosurusins A-L, isolated from Oberonia myosurus, impacted their antibacterial activity against Staphylococcus aureus. []

- Glycosylation of nervogenic acid, as seen in the pro-coagulant glycoside from Liparis nervosa, appears to modulate its activity. [] Further research is needed to establish definitive SAR trends for this class of compounds.

Q4: What analytical techniques are commonly employed for the isolation and characterization of nervogenic acid and its derivatives?

A4: Researchers typically utilize a combination of techniques for isolating and characterizing nervogenic acid derivatives:

- Extraction and Isolation: Extraction commonly involves solvents like ethanol or methanol. Subsequent purification often employs chromatographic techniques such as column chromatography, often guided by bioactivity assays. [, , , ]

- Structural Elucidation: Structural characterization relies heavily on spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the structure and stereochemistry of these compounds. [, , , ]

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate molecular weight information, aiding in structure determination. [, ]

Q5: Are there any known challenges or limitations associated with the research and development of nervogenic acid derivatives for pharmaceutical applications?

A5: While promising, research on nervogenic acid and its derivatives is still in its early stages. Some challenges and limitations include:

- Limited Mechanistic Understanding: The precise mechanisms of action for many of the observed biological activities remain to be fully elucidated. [, , , ]

- Further Exploration of SAR: More comprehensive SAR studies are necessary to understand the relationship between the structure of nervogenic acid derivatives and their biological activities, which could guide the development of more potent and selective compounds. []

- In vivo Studies and Clinical Trials: Most research to date has focused on in vitro assays. Further in vivo studies, including animal models and eventually clinical trials, are crucial for assessing the therapeutic potential and safety of these compounds in humans. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)